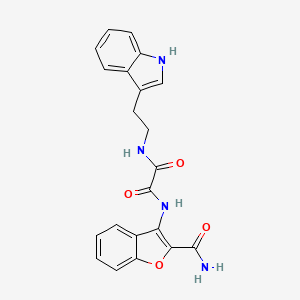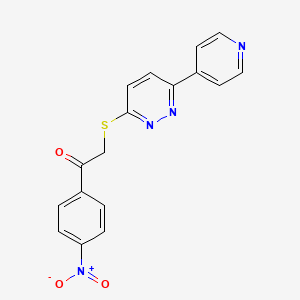![molecular formula C16H17NO5S2 B2872425 2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 673439-09-3](/img/structure/B2872425.png)
2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid” is a complex organic molecule. It has a molecular formula of C17H19NO5S2 and a molecular weight of 381.46. The structure includes a methylidene group, which is a part of a molecule that consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring several functional groups. It includes a methylidene group, which is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond . It also contains a thiazolidine ring, a sulfur-containing heterocyclic compound, and a butanoic acid group.科学的研究の応用
Synthesis and Chemiluminescence Applications
A study on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which are related to the chemical structure of interest, demonstrated their potential applications in chemiluminescence. These compounds, upon base-induced decomposition, exhibited light emission with specific wavelength characteristics. This property can be utilized in developing chemiluminescent probes for scientific research, offering insights into novel luminescent materials and their potential applications (Watanabe et al., 2010).
Antitumor Activity
Research on the synthesis of 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acids and their derivatives revealed moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line showing significant sensitivity. This suggests their potential use in developing novel anticancer agents (Horishny & Matiychuk, 2020).
Antimicrobial Applications
A study on the synthesis of certain new thiazolidinone, thiazoline, and thiophene derivatives, starting from 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide, showed that some of these compounds exhibited promising antimicrobial activities. This research opens up avenues for utilizing such compounds in developing new antimicrobial agents (Gouda et al., 2010).
Solar Cell Applications
In the realm of renewable energy, novel organic sensitizers, comprising donor, electron-conducting, and anchoring groups, were synthesized for solar cell applications. These sensitizers, upon anchoring onto TiO2 films, exhibited high conversion efficiency, indicating the potential of related compounds in enhancing the performance of solar cells (Kim et al., 2006).
In Vitro Antiproliferative Activity
The synthesis of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and their evaluation for cell antiproliferation activity against various carcinoma cell lines highlighted the potential of such compounds in cancer research. The study concluded that specific substitutions on the thiazolidinone moiety were crucial for antiproliferative activity, providing a pathway for the development of new anticancer drugs (Chandrappa et al., 2008).
特性
IUPAC Name |
2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-4-10(15(19)20)17-14(18)12(24-16(17)23)8-9-6-5-7-11(21-2)13(9)22-3/h5-8,10H,4H2,1-3H3,(H,19,20)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNHPQAHMDGVLG-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2872343.png)

![2-(2-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2872350.png)
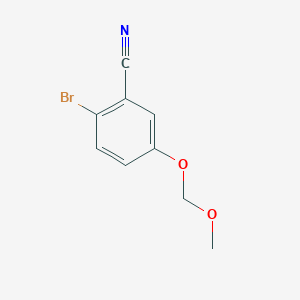

![Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2872354.png)
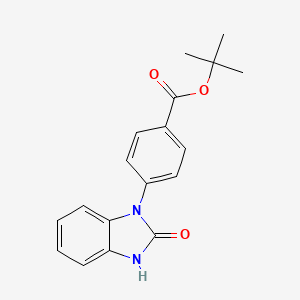
![(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2872357.png)
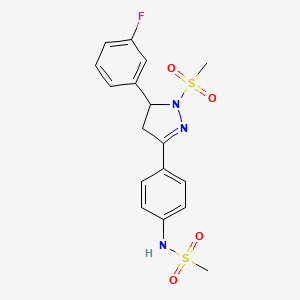
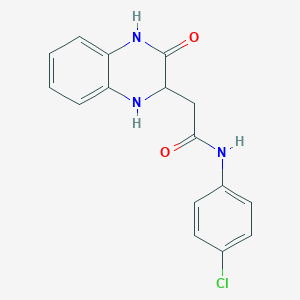
![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)
